1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one
Overview
Description
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is a heterocyclic compound with the molecular formula C10H14N2O. It is characterized by a fused ring system containing an indazole core with additional methyl groups and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazole with suitable reagents to introduce the ketone functionality .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to other functional groups.
Reduction: Reduction of the ketone to an alcohol.
Substitution: Introduction of different substituents at various positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .
Scientific Research Applications
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: Similar structure but with an indole core instead of an indazole core.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Different core structure but similar methyl substitutions.
6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one: Contains a benzofuran core with similar functional groups.
Uniqueness
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is unique due to its indazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,6,6-trimethyl-5,7-dihydroindazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)4-8-7(9(13)5-10)6-11-12(8)3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZIYCHYBFWRHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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